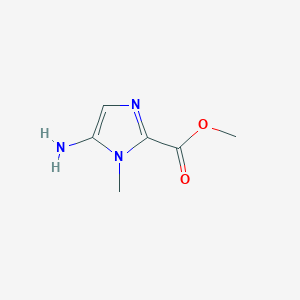
methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility and utility in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Amido-Nitriles: One of the synthetic routes involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Reaction with Methanol and Formic Acid: Another method involves reacting 1-methyl-imidazole with methanol and formic acid to produce the desired compound.
Industrial Production Methods
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate
- Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Uniqueness
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an organic compound recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H10N4O2 and a molecular weight of approximately 170.18 g/mol. The compound features a five-membered imidazole ring with two nitrogen atoms, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and biological properties. Its CAS number is 1517999-26-6, and it is soluble in various solvents, making it suitable for chemical synthesis and biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate binding and subsequent catalytic activity. This mechanism is crucial in various metabolic and signaling pathways.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. However, specific data on its efficacy remains limited and requires further exploration.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving histidine biosynthesis. This inhibition could have implications for metabolic disorders .
- Antioxidant Activity : Some studies indicate that compounds with similar structures may possess antioxidant properties, although specific data on this compound is still emerging.
Table 1: Summary of Biological Activities
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research indicates that further in vitro studies are necessary to elucidate the specific biological mechanisms and efficacy of this compound.
- Comparative Studies : Comparative analysis with similar compounds suggests that the unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a candidate for further drug development .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 5-amino-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(7)3-8-5(9)6(10)11-2/h3H,7H2,1-2H3 |
InChI Key |
ZRECYPWNMBJCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















